Product packaging for (1S,2S)-2-(benzyloxy)cyclopentan-1-ol(Cat. No.:CAS No. 135356-97-7)

(1S,2S)-2-(benzyloxy)cyclopentan-1-ol

Cat. No.: B2516910
CAS No.: 135356-97-7
M. Wt: 192.258
InChI Key: ZLAPGVQTWHCDPT-RYUDHWBXSA-N
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Description

Fundamental Principles of Chirality and Stereoisomerism in Organic Molecules

Chirality is a geometric property of a molecule that prevents it from being superimposed on its mirror image, much like a person's left and right hands. wikipedia.org This property arises from the three-dimensional arrangement of atoms. libretexts.org Molecules that are non-superimposable mirror images of each other are known as enantiomers. libretexts.org The presence of a stereocenter, most commonly a carbon atom bonded to four different substituents, is a frequent cause of chirality in organic molecules. wikipedia.org

Stereoisomers are compounds that share the same molecular formula and connectivity of atoms but differ in the spatial arrangement of these atoms. libretexts.orgrsc.org They are broadly classified into two categories: enantiomers and diastereomers. While enantiomers are mirror images, diastereomers are stereoisomers that are not mirror images of each other. rsc.org A molecule with 'n' chiral elements can theoretically have up to 2^n stereoisomers. rsc.org

Enantiomers possess identical physical properties such as melting point, boiling point, and density. libretexts.orglumenlearning.com Their behavior differs only in the presence of other chiral entities or when interacting with plane-polarized light, a property known as optical activity. libretexts.org One enantiomer will rotate the light in one direction (dextrorotatory, +), while its counterpart will rotate it by an equal magnitude in the opposite direction (levorotatory, -). lumenlearning.com In contrast, diastereomers typically exhibit different physical and chemical properties under all conditions. rsc.org

CategoryDefinitionKey Characteristics
Stereoisomers Isomers with the same molecular formula and atom connectivity, but different spatial arrangements. libretexts.orgrsc.orgIncludes enantiomers and diastereomers.
Chirality A property of a molecule that is non-superimposable on its mirror image. wikipedia.orgOften arises from a carbon atom with four different substituents. wikipedia.org
Enantiomers Stereoisomers that are non-superimposable mirror images of each other. libretexts.orgIdentical physical properties (except for interaction with plane-polarized light), different biological activities. wikipedia.orglumenlearning.com
Diastereomers Stereoisomers that are not mirror images of each other. rsc.orgHave different physical and chemical properties. rsc.org

Importance of Stereocontrol in the Synthesis of Optically Active Compounds for Research Applications

Stereocontrol, the ability to direct a chemical reaction to form a specific stereoisomer, is a cornerstone of modern organic synthesis. numberanalytics.com The significance of this control is profoundly evident in the fields of pharmaceuticals, agrochemicals, and materials science. numberanalytics.comrijournals.com Many biologically active molecules have stringent stereochemical requirements for their function; a different stereoisomer of a drug might be inactive or, in some cases, toxic. numberanalytics.com

The spatial arrangement of atoms influences a molecule's physical, chemical, and biological properties, including its reactivity and how it interacts with other molecules. numberanalytics.comrijournals.com Asymmetric synthesis, which aims to create a chiral molecule with a specific stereochemistry, is crucial for producing these optically active compounds. numberanalytics.comrsc.org The development of methods to selectively produce a single enantiomer with high purity is a major goal in chemistry. researchgate.net

Achieving this control often involves the use of chiral catalysts, auxiliaries, or reagents that can differentiate between the different spatial approaches of reactants. rsc.org Asymmetric catalysis is particularly powerful as it allows for the production of large quantities of a desired enantiopure compound from a small amount of a chiral source. rsc.orgresearchgate.net The design of new and efficient chiral catalysts remains a significant area of research, enabling transformations that were previously challenging or unknown. scispace.com This precise control facilitates cutting-edge drug discovery and the creation of novel materials. rijournals.com

Overview of Chiral Cyclopentanols as Strategic Building Blocks in Complex Molecule Construction

Chiral cyclopentane (B165970) and its derivatives, including cyclopentanols, are valuable structural motifs found in a wide array of biologically active compounds and natural products, such as prostaglandins. acs.org These five-membered ring structures serve as versatile chiral building blocks in the synthesis of more complex molecules. nih.gov The defined stereochemistry of these building blocks is crucial for establishing the correct three-dimensional structure of the final target molecule.

The utility of chiral cyclopentenones, which are closely related to cyclopentanols, as key intermediates in asymmetric synthesis is well-established. acs.org The functional groups on the cyclopentane ring, such as the hydroxyl group in cyclopentanols, allow for a diverse range of chemical transformations. acs.org For instance, the hydroxyl group can be oxidized to a ketone, or it can direct the stereochemical outcome of subsequent reactions.

Synthesizing these chiral building blocks in an enantiomerically pure form is a key challenge. nih.gov Strategies such as asymmetric allylic alkylation and enzyme-catalyzed kinetic resolution have been developed to produce these valuable intermediates with high optical purity. nih.govresearchgate.net A compound like (1S,2S)-2-(benzyloxy)cyclopentan-1-ol, with its specific stereochemistry and functional groups (a hydroxyl and a bulky benzyloxy group), is an example of such a chiral building block. Its rigid cyclopentane core and defined stereocenters make it a valuable precursor for creating complex target molecules with high stereoselectivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2 B2516910 (1S,2S)-2-(benzyloxy)cyclopentan-1-ol CAS No. 135356-97-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S)-2-phenylmethoxycyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAPGVQTWHCDPT-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C1)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Stereoselective Synthesis of 1s,2s 2 Benzyloxy Cyclopentan 1 Ol and Analogous Chiral Cyclopentanols

Catalytic Asymmetric Synthesis Strategies

Catalytic asymmetric synthesis has emerged as a powerful tool for the efficient construction of chiral molecules. These methods utilize small amounts of a chiral catalyst to generate large quantities of an enantioenriched product, offering significant advantages in terms of atom economy and operational simplicity.

Enantioselective Catalysis in Cyclopentanol (B49286) Ring Construction and Functionalization

The direct construction of the chiral cyclopentane (B165970) framework with simultaneous installation of the required stereocenters is a highly desirable synthetic strategy. Various catalytic enantioselective ring construction methods have been developed to this end. organic-chemistry.org For instance, transition metal-catalyzed cycloaddition reactions can provide access to functionalized cyclopentane rings with high enantioselectivity. acs.org Another approach involves the asymmetric functionalization of a pre-existing prochiral cyclopentane derivative. For example, enantioselective epoxidation of a cyclopentene (B43876) precursor, followed by regioselective ring-opening, can establish the desired 1,2-diol stereochemistry. organic-chemistry.org

Furthermore, metal-catalyzed hydroacylation has been explored for the synthesis of cyclic ketones, which are versatile precursors to cyclopentanols. While traditionally favoring the formation of five-membered rings, recent advancements have demonstrated the potential for cobalt catalysts to enable the formation of four-membered rings with excellent regio-, diastereo-, and enantiocontrol. nih.gov This highlights the potential for catalyst tuning to control ring size and stereoselectivity in the synthesis of cyclic scaffolds.

Application of Chiral Ligands in Metal-Catalyzed Reactions

The success of metal-catalyzed asymmetric reactions hinges on the design and application of chiral ligands. nih.gov These ligands coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. nih.govresearchgate.net A wide variety of chiral ligands have been developed and successfully employed in the synthesis of chiral molecules. researchgate.net

For the synthesis of chiral cyclopentanols, ligands such as those derived from BINOL (1,1'-bi-2-naphthol) and chiral diamines have proven effective in promoting high levels of enantioselectivity in reactions like hydrogenations, allylic substitutions, and C-H functionalizations. mdpi.com For example, a rhodium complex bearing a chiral cyclopentadienyl (B1206354) ligand can catalyze asymmetric C-H activation and subsequent functionalization, providing a route to enantioenriched cyclopentane derivatives. researchgate.net The modular nature of many ligand families allows for systematic tuning of their steric and electronic properties to optimize selectivity for a specific transformation. nih.gov

Table 1: Examples of Chiral Ligands in Asymmetric Catalysis
Ligand TypeMetalReaction TypeKey Features
PHOX (Phosphinooxazolines)Pd, Ir, RhAllylic Alkylation, HydrogenationModular synthesis, tunable steric and electronic properties.
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)Ru, RhHydrogenation, IsomerizationC2-symmetric, atropisomeric chirality.
Salen (Salicylaldehyde ethylenediamine)Cr, Mn, CoEpoxidation, AziridinationTetradentate ligand, forms stable complexes.
Chiral Cyclopentadienyl (Cpx)Rh, Ir, CoC-H Functionalization, AnnulationProvides a robust chiral scaffolding. researchgate.net

Biocatalytic Approaches for Chiral Cyclopentanol Synthesis

Biocatalysis, the use of enzymes to catalyze chemical transformations, offers a green and highly selective alternative to traditional chemical methods. acs.org Enzymes operate under mild reaction conditions and often exhibit exquisite enantio- and regioselectivity. For the synthesis of chiral cyclopentanols, hydrolases (such as lipases and esterases) and oxidoreductases (such as dehydrogenases) are particularly relevant.

Kinetic resolution of racemic cyclopentanol derivatives is a common biocatalytic strategy. In this approach, an enzyme selectively acylates or deacylates one enantiomer of the racemate, allowing for the separation of the unreacted enantiomer and the acylated product. Lipase-catalyzed acylation has been successfully applied to the resolution of racemic 4-hydroxycyclopentenone derivatives, which are precursors to various chiral cyclopentanoids. acs.org

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliary-mediated synthesis is a classical yet highly effective strategy for controlling stereochemistry. wikipedia.org This method involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved to afford the desired enantiomerically enriched product. wikipedia.org

Design and Application of Chiral Auxiliaries in Stereocontrolled Transformations Leading to Cyclopentanols

A variety of chiral auxiliaries have been developed, with many derived from readily available natural products such as amino acids and terpenes. nih.gov For the synthesis of chiral cyclopentanols, auxiliaries can be incorporated into the substrate in several ways. For instance, a chiral auxiliary can be attached to a cyclopentenone precursor to direct the stereoselective addition of a nucleophile.

One notable class of chiral auxiliaries are oxazolidinones, which have been widely used in asymmetric alkylations and aldol (B89426) reactions. nih.gov These auxiliaries provide a rigid conformational framework that effectively shields one face of the enolate, leading to high diastereoselectivity. nih.gov Similarly, chiral auxiliaries derived from D-glucose have been employed in the enantioselective synthesis of cross-conjugated cyclopentenones. nih.gov The development of new chiral auxiliaries that are not derived from natural amino acids offers opportunities for greater structural diversity and tailored conformational properties. nih.gov

Diastereoselective Synthetic Routes

The creation of the specific trans stereochemistry of (1S,2S)-2-(benzyloxy)cyclopentan-1-ol requires synthetic strategies that can selectively form one diastereomer over others. Key approaches include the stereocontrolled opening of cyclic precursors, directed reductions of ketone functionalities, and strategic intramolecular cyclizations.

Stereoselective Ring-Opening Reactions of Cyclic Precursors

A highly effective and common strategy for establishing the trans-1,2-disubstituted pattern on a cyclopentane ring is the nucleophilic ring-opening of a meso-epoxide, such as cyclopentene oxide. This reaction typically proceeds via an SN2 mechanism, wherein the nucleophile attacks one of the electrophilic carbon atoms of the epoxide from the face opposite to the oxygen atom. This backside attack results in an inversion of configuration at the point of attack, leading directly to a trans relationship between the incoming nucleophile and the resulting hydroxyl group.

For the synthesis of this compound, the nucleophile is the benzyloxy anion, typically generated from benzyl (B1604629) alcohol and a base. The reaction involves the attack of the benzyloxy anion on one of the carbons of cyclopentene oxide, yielding the desired trans-diol monoether. To achieve enantioselectivity, this reaction can be performed using a chiral catalyst system, a process known as asymmetric ring opening (ARO). Chiral salen-metal complexes, for instance, have been successfully employed to catalyze the enantioselective ring opening of various meso-epoxides with high efficiency. units.itnih.gov The catalyst coordinates to the epoxide, activating it towards nucleophilic attack and creating a chiral environment that directs the nucleophile to one of the two enantiotopic carbons, thereby yielding an enantiomerically enriched product.

The general transformation can be depicted as follows: Cyclopentene Oxide + Benzyl Alcohol (in the presence of a chiral catalyst) → this compound

The success of this method hinges on the catalyst's ability to differentiate between the two prochiral centers of the epoxide.

Controlled Reduction of Substituted Cyclopentanone (B42830) Derivatives

An alternative and powerful strategy for the diastereoselective synthesis of this compound involves the controlled reduction of a prochiral ketone precursor, specifically 2-(benzyloxy)cyclopentanone (B8258067). The stereochemical outcome of the reduction of the carbonyl group is dictated by the nature of the reducing agent and the influence of the adjacent benzyloxy substituent.

To achieve the desired trans (or anti) configuration, chelation-controlled reduction is a premier method. organic-chemistry.org In this approach, a Lewis acidic reducing agent coordinates to both the carbonyl oxygen and the oxygen of the adjacent benzyloxy group, forming a rigid five-membered cyclic intermediate. This chelation locks the conformation of the substrate, and the hydride is delivered to the less sterically hindered face of the carbonyl group, leading to the formation of the syn-alcohol relative to the chelating group, which corresponds to the desired anti or trans 1,2-diol derivative.

Reagents such as sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) and zinc borohydride (B1222165) are highly effective for such transformations. organic-chemistry.org The diastereoselectivity of these reductions can be exceptionally high, often exceeding 20:1 in favor of the anti product. This high level of control makes it a reliable method for establishing the C1-C2 stereochemistry of the target molecule.

Below is a table summarizing the typical diastereoselectivity achieved in chelation-controlled reductions of α-alkoxy ketones, which are analogous to 2-(benzyloxy)cyclopentanone.

Reducing AgentSubstrateSolventTemperature (°C)Diastereomeric Ratio (anti:syn)Yield (%)
Red-Alα-(Benzyloxy)acetophenoneToluene (B28343)-7820:196
Red-Alα-(MOM-oxy)propiophenoneCH₂Cl₂-7815:192
Zn(BH₄)₂α-(Benzyloxy)acetophenoneTHF-78>20:195
Red-Al2-(Benzyloxy)cyclohexanoneToluene-7818:194

Data is representative of chelation-controlled reductions of α-alkoxy ketones as reported in the literature. organic-chemistry.org

Intramolecular Cyclization and Rearrangement Reactions for Cyclopentanol Scaffolds

Intramolecular cyclization reactions provide a robust platform for the construction of cyclopentanol frameworks with defined stereochemistry. These reactions assemble the five-membered ring from an acyclic precursor, with stereocenters being set during the ring-forming step. While less direct for the synthesis of a simple molecule like this compound, these methods are invaluable for creating more complex, substituted analogues.

Several types of intramolecular reactions are suitable for this purpose:

Intramolecular Aldol and Related Reactions: An acyclic precursor containing both a nucleophilic enolate (or equivalent) and an electrophilic carbonyl group can cyclize to form a β-hydroxy ketone, which can be further reduced to a 1,3-diol. While not directly applicable to 1,2-diols, modifications of this strategy can be envisioned.

Radical Cyclizations: Alkoxy radical cyclizations can be employed where an alkoxy radical, generated from an alcohol, adds to a suitably positioned alkene within the same molecule to form a five-membered ring. researchgate.net The stereoselectivity is often controlled by the steric and electronic properties of the transition state.

Intramolecular Diels-Alder (IMDA) Reactions: A molecule containing both a diene and a dienophile can undergo an IMDA reaction to form a bicyclic system, which can be subsequently elaborated to a cyclopentanol. nih.gov The stereochemical outcome is highly predictable based on the geometry of the transition state.

Ring-Closing Metathesis (RCM): Diene precursors can be cyclized using ruthenium-based catalysts to form cyclopentenes, which can then be functionalized via epoxidation and ring-opening or dihydroxylation to install the desired 1,2-diol functionality.

These methods offer powerful ways to build the core cyclopentanol scaffold, often with excellent control over relative stereochemistry.

Optimization of Reaction Parameters for Enantiomeric and Diastereomeric Purity

Achieving high levels of stereochemical purity requires careful optimization of various reaction parameters. The choice of solvent, temperature, catalyst, and ligands can have a profound impact on the stereochemical outcome of a reaction.

Ligand and Catalyst Loading Effects on Stereochemical Outcome

In catalyzed asymmetric reactions, such as the asymmetric ring-opening of cyclopentene oxide, the structure of the chiral ligand and the catalyst loading are fundamental to achieving high enantioselectivity and reaction efficiency.

The chiral ligand is arguably the most important component of an asymmetric catalyst. It creates the chiral environment around the metal center that is responsible for differentiating between enantiotopic faces or groups of the substrate. For example, in the asymmetric ring-opening of epoxides, salen ligands with bulky substituents are often used to create a well-defined chiral pocket that effectively shields one face of the substrate from attack. units.itnih.gov The electronic properties of the ligand can also be tuned to modulate the reactivity and selectivity of the catalyst.

Catalyst loading, or the mole percentage of the catalyst relative to the substrate, is another critical parameter. While higher catalyst loading can lead to faster reaction rates, it also increases cost and can complicate product purification. The goal is to find the lowest possible catalyst loading that still provides high stereoselectivity and conversion in a reasonable timeframe. In some highly efficient systems, catalyst loadings as low as 0.01 mol% have been achieved without compromising the stereochemical outcome. beilstein-journals.org Optimizing catalyst loading involves balancing reaction kinetics, catalyst stability, and the potential for product inhibition, where the product coordinates to the catalyst and reduces its activity.

The relationship between these parameters is often complex, and screening of different ligands and optimization of catalyst loading are standard procedures in the development of a new asymmetric transformation.

Advanced Applications of 1s,2s 2 Benzyloxy Cyclopentan 1 Ol and Its Chiral Analogues in Organic Synthesis

Chiral Building Blocks and Synthons in the Synthesis of Complex Organic Molecules

Chiral building blocks are enantiomerically pure compounds that can be incorporated into a larger molecule without loss of stereochemical integrity. (1S,2S)-2-(benzyloxy)cyclopentan-1-ol, with its defined stereocenters and orthogonal protecting groups, is an exemplary chiral synthon for the construction of complex molecular architectures. The trans relationship between the hydroxyl and benzyloxy groups provides a rigid conformational bias that can be exploited to control the stereochemical outcome of subsequent transformations.

The cyclopentane (B165970) core is a recurring feature in numerous natural products exhibiting a wide range of biological activities. The synthesis of these complex molecules often relies on the availability of enantiopure cyclopentanoid building blocks. For instance, derivatives of this compound can serve as key intermediates in the synthesis of prostaglandins, carbocyclic nucleosides, and various terpenoids. The strategic placement of the benzyloxy and hydroxyl groups allows for selective functionalization, enabling the introduction of diverse side chains and the construction of intricate polycyclic systems.

A notable example is the synthesis of pentenomycin, a cyclopentenone antibiotic. The synthesis can be approached using a derivative, (4R)-4-Benzyloxy-2-benzyloxymethylcyclopent-2-en-1-one, which undergoes stereoselective dihydroxylation to set the stage for the final product. rsc.org Similarly, the synthesis of neplanocin A, a carbocyclic nucleoside with potent anticancer and antiviral activity, has been accomplished using a chiral cyclopentenyl alcohol derivative as a key building block. rsc.org These syntheses underscore the strategic importance of chiral cyclopentanol (B49286) derivatives in accessing biologically significant molecules.

The pharmaceutical industry demands stringent control over the stereochemistry of drug candidates, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Chiral cyclopentane derivatives are crucial intermediates in the synthesis of a variety of pharmaceuticals. This compound and its analogues can be transformed into a range of enantiomerically pure intermediates for drug synthesis. For example, derivatives of this scaffold can be found in the synthesis of S1P1 receptor modulators, which are important in the treatment of autoimmune diseases. nih.gov The ability to introduce amino and other functional groups with high stereocontrol makes these cyclopentanol derivatives highly valuable in the construction of chiral drug molecules.

The conversion of the hydroxyl and benzyloxy groups into other functionalities, such as amines, azides, or halides, provides access to a diverse array of chiral intermediates. These intermediates can then be incorporated into larger drug scaffolds through standard synthetic transformations like amide bond formation, cross-coupling reactions, or nucleophilic substitutions.

Beyond pharmaceuticals and natural products, chiral cyclopentane derivatives find applications in the synthesis of fine chemicals and specialty materials. The unique stereochemical and conformational properties of these compounds can be harnessed to create materials with specific chiroptical properties, for example. They can be used as chiral dopants in liquid crystal displays or as building blocks for the synthesis of chiral polymers and molecular sensors. The versatility of the cyclopentane scaffold allows for the tuning of its physical and chemical properties through synthetic modification, making it a valuable platform for the development of new materials with tailored functionalities.

Development of Chiral Reagents and Auxiliaries from Cyclopentanol Scaffolds

The rigid framework and defined stereochemistry of cyclopentanol derivatives make them excellent scaffolds for the design of new chiral reagents and auxiliaries. nih.gov These reagents play a critical role in asymmetric synthesis, enabling the transfer of chirality to a prochiral substrate.

Determining the enantiomeric purity of a chiral compound is a crucial step in asymmetric synthesis. Chiral derivatizing agents (CDAs) are used to convert a mixture of enantiomers into a mixture of diastereomers, which can then be distinguished and quantified by techniques such as NMR spectroscopy or chromatography. wikipedia.org Cyclopentanol-derived scaffolds can be functionalized to create effective CDAs. The rigid cyclopentane backbone provides a well-defined chiral environment that can induce significant chemical shift differences in the NMR spectra of the resulting diastereomers, facilitating accurate determination of enantiomeric excess.

For example, chiral acids or isocyanates derived from (1S,2S)-2-aminocyclopentan-1-ol can be used to derivatize chiral alcohols or amines. The resulting diastereomeric esters or ureas can then be analyzed by proton or carbon NMR. The predictable shielding and deshielding effects of the chiral auxiliary on the substrate's protons allow for the assignment of the absolute configuration of the analyte.

Chiral Derivatizing Agent TypeAnalyte Functional GroupResulting DiastereomerAnalytical Technique
Chiral Carboxylic AcidsAlcohols, AminesEsters, AmidesNMR, HPLC
Chiral IsocyanatesAlcohols, AminesCarbamates, UreasNMR, HPLC
Chiral ChloroformatesAlcohols, AminesCarbonates, CarbamatesNMR, HPLC

Chiral ligands are essential components of enantioselective catalysis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. nih.gov The cyclopentanol scaffold provides a versatile platform for the synthesis of novel chiral ligands. The hydroxyl and amino functionalities in derivatives like (1S,2S)-2-aminocyclopentan-1-ol can serve as coordination sites for metal centers. The rigid cyclopentane backbone positions these coordinating groups in a well-defined spatial arrangement, creating a chiral pocket around the metal center that can effectively control the stereochemical outcome of a catalytic reaction.

For instance, bidentate ligands can be prepared by introducing phosphine, amine, or oxazoline (B21484) moieties onto the cyclopentane framework. These ligands can then be complexed with transition metals such as rhodium, iridium, or palladium to generate highly effective enantioselective catalysts for a variety of transformations, including hydrogenation, hydroformylation, and allylic alkylation. The modular nature of the cyclopentanol scaffold allows for the systematic modification of the ligand structure to fine-tune its steric and electronic properties, thereby optimizing the enantioselectivity of the catalyzed reaction.

Ligand TypeMetalCatalytic Reaction
Phosphine-AmineRhodium, IridiumAsymmetric Hydrogenation
Bis(oxazoline)Copper, ZincLewis Acid Catalysis
DiamineRutheniumAsymmetric Transfer Hydrogenation

Stereoselective Functionalization and Derivatization Reactions of the Cyclopentanol Core

The strategic manipulation of the functional groups on the this compound core is central to its application in multi-step syntheses. The hydroxyl and benzyloxy moieties, along with the cyclopentane ring itself, provide multiple sites for stereocontrolled modifications.

Selective Transformations of the Hydroxyl Group with Stereochemical Control

The secondary hydroxyl group in this compound is a key handle for introducing further stereocenters and functional groups. Its transformation with stereochemical control is crucial for the synthesis of target molecules with desired biological activities.

One of the most powerful methods for achieving stereochemical inversion at the hydroxyl-bearing carbon is the Mitsunobu reaction . This reaction allows for the conversion of the alcohol to a variety of other functional groups with a complete Walden inversion. For instance, in the synthesis of carbocyclic nucleoside analogues, the hydroxyl group can be reacted with a nucleobase, such as a purine (B94841) or pyrimidine (B1678525) derivative, under Mitsunobu conditions (typically using diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine). This S\textsubscript{N}2 reaction proceeds with inversion of configuration at the C-1 position, leading to the formation of a new carbon-nitrogen bond with the desired stereochemistry for the nucleoside analogue. The solubility of the nucleobase in the reaction solvent can be a critical factor, and in some cases, protection of the exocyclic amino group of the nucleobase, for example with a bis-Boc group, can significantly improve its reactivity and solubility.

Oxidation of the hydroxyl group to a ketone provides another avenue for functionalization. Reagents such as pyridinium (B92312) chlorochromate (PCC) or conditions for a Swern oxidation can be employed to afford the corresponding (S)-2-(benzyloxy)cyclopentan-1-one. This ketone can then serve as an electrophile for the introduction of various substituents at the C-1 position. For example, reduction of the ketone with stereoselective reducing agents can regenerate the alcohol with either retention or inversion of stereochemistry, depending on the reagent and conditions used. Furthermore, the ketone can undergo reactions such as aldol (B89426) condensations or Grignard additions to build more complex carbon skeletons.

Modifications of the Benzyloxy Protecting Group and Its Influence on Reactivity

The benzyloxy group in this compound serves as a robust protecting group for the C-2 hydroxyl function. Its removal, typically under reductive conditions, is a key step in many synthetic sequences.

Catalytic hydrogenolysis is the most common method for the deprotection of the benzyl (B1604629) ether. This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. The cleavage of the benzyl C-O bond results in the formation of the corresponding diol, (1S,2S)-cyclopentane-1,2-diol, and toluene (B28343) as a byproduct. The choice of solvent can influence the reaction rate and selectivity. This debenzylation step is often performed late in a synthetic sequence to unmask the hydroxyl group for final manipulations or to reveal the target molecule.

The presence of the bulky benzyloxy group can also exert a significant stereodirecting influence on subsequent reactions. For example, in reactions involving the functionalization of the cyclopentane ring, the benzyloxy group can block one face of the ring, directing incoming reagents to the opposite, less sterically hindered face. This steric hindrance can be exploited to control the stereochemical outcome of reactions such as epoxidations, hydrogenations, or organometallic additions to the cyclopentane ring system.

Functionalization of the Cyclopentane Ring System

Beyond the manipulation of the hydroxyl and benzyloxy groups, the cyclopentane ring itself can be functionalized to introduce additional diversity into the molecular scaffold.

In the context of synthesizing carbocyclic nucleosides, a common strategy involves the introduction of a double bond into the cyclopentane ring. This can be achieved through various elimination reactions. The resulting cyclopentene (B43876) derivative can then undergo a variety of transformations. For instance, allylic oxidation can introduce a new hydroxyl group, or dihydroxylation can create a vicinal diol. These newly introduced functional groups can then be further manipulated to complete the synthesis of the target nucleoside analogue.

The synthesis of antiviral agents such as Abacavir and its analogues often involves the use of chiral cyclopentene intermediates that can be derived from precursors like this compound. The stereocontrolled introduction of the nucleobase and the hydroxymethyl side chain onto the cyclopentene ring are key steps in these syntheses.

Analytical and Spectroscopic Techniques for Stereochemical Characterization and Purity Determination of Chiral Cyclopentanols

Chiral Chromatography for Enantiomeric and Diastereomeric Separation

Chiral chromatography is an indispensable tool for the separation of enantiomers. This technique can be broadly categorized into direct and indirect methods. Direct methods utilize a chiral stationary phase (CSP) to differentiate between enantiomers, while indirect methods involve the conversion of enantiomers into diastereomers using a chiral derivatizing agent (CDA), which can then be separated on a conventional achiral stationary phase. nih.gov

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Direct enantiomeric separation by High-Performance Liquid Chromatography (HPLC) is a widely used and efficient method. nih.gov This approach relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). The formation of transient diastereomeric complexes between the analyte enantiomers and the CSP leads to different retention times, enabling their separation. eijppr.com

A diverse range of CSPs are commercially available, each offering unique chiral recognition mechanisms. The most common types include:

Polysaccharide-based CSPs: These are the most versatile and widely used CSPs, typically derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. eijppr.commdpi.com Derivatives such as cellulose tris(3,5-dimethylphenylcarbamate) are common. nih.gov Chiral recognition is achieved through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure. eijppr.com

Cyclodextrin-based CSPs: These phases consist of cyclic oligosaccharides, most commonly β-cyclodextrin, bonded to silica. researchgate.net Separation is often achieved in reversed-phase mode, where the analyte fits into the hydrophobic cavity of the cyclodextrin (B1172386), a process known as inclusion complexing. The hydroxyl groups on the rim of the cyclodextrin provide additional interaction points for chiral discrimination. researchgate.net

Pirkle-type CSPs: These are smaller, synthetically derived chiral molecules covalently bonded to a support. They often rely on π-π interactions, hydrogen bonding, and steric repulsion for chiral recognition. scirp.org

Protein-based CSPs: These utilize proteins like bovine serum albumin (BSA) or α1-acid glycoprotein (B1211001) (AGP) as the chiral selector. They are particularly useful for separating chiral drugs.

For a compound like (1S,2S)-2-(benzyloxy)cyclopentan-1-ol, a polysaccharide-based CSP under normal-phase conditions (e.g., hexane/isopropanol mobile phase) would be a primary choice for method development. The hydroxyl and benzyloxy groups of the analyte can engage in hydrogen bonding and dipole-dipole interactions with the carbamate (B1207046) groups on the polysaccharide backbone, facilitating enantioseparation.

Table 1: Representative HPLC Conditions for Chiral Separation of Cyclic Alcohols

AnalyteChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)DetectionSeparation Factor (α)
Racemic 1-phenyl-1-propanolChiralcel® OD-H (Cellulose derivative)n-Hexane / 2-Propanol (90:10)1.0UV at 254 nm1.45
Racemic trans-2-phenyl-1-cyclohexanolChiralpak® AD (Amylose derivative)n-Hexane / 2-Propanol (95:5)0.8UV at 254 nm1.72
Racemic 1-(1-naphthyl)ethanolCyclobond™ I 2000 (β-Cyclodextrin derivative)Acetonitrile / Water (40:60)1.0UV at 280 nm1.28

This table provides illustrative data for structurally related chiral alcohols to demonstrate the utility of different CSPs. Actual conditions for this compound would require experimental optimization.

Indirect Methods Utilizing Chiral Derivatizing Agents in Chromatography

The indirect approach involves the reaction of a racemic mixture, such as (±)-2-(benzyloxy)cyclopentan-1-ol, with an enantiomerically pure chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical and chemical properties, they can be separated using standard, non-chiral HPLC columns (e.g., silica gel or C18). nih.gov

For this method to be effective, several criteria must be met:

The CDA must be enantiomerically pure.

The derivatization reaction must proceed to completion without any racemization of the analyte or the CDA.

The resulting diastereomers must be stable and exhibit sufficient differences in their chromatographic behavior to be resolved.

For chiral alcohols like this compound, common CDAs include chiral carboxylic acids or their activated derivatives (e.g., acid chlorides) and chiral isocyanates. For example, reacting the racemic alcohol with enantiopure (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) would yield two diastereomeric esters that can be separated on a normal-phase silica gel column. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful tool for structure elucidation and can be adapted to determine the stereochemistry and enantiomeric purity of chiral compounds. nih.gov While enantiomers are indistinguishable in a standard achiral NMR solvent (they have identical spectra), their NMR spectra can be differentiated by introducing a chiral environment.

Application of Chiral Derivatizing Agents in NMR Spectroscopy for Diastereomeric Anisotropy

Similar to the indirect chromatographic method, reacting a chiral alcohol with a CDA creates diastereomers. These diastereomers are no longer mirror images and will exhibit distinct chemical shifts in their NMR spectra. nih.gov This technique is widely used for determining both enantiomeric excess (e.e.) and absolute configuration. nih.govspringernature.com

The most famous CDA for this purpose is α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid. umn.edu By preparing the esters of the chiral alcohol with both (R)- and (S)-Mosher's acid, one can assign the absolute configuration of the alcohol. nih.govspringernature.com The principle relies on the magnetic anisotropy of the phenyl group in the Mosher's ester, which adopts a preferred conformation. stackexchange.comnih.gov This conformation causes protons on one side of the ester to be shielded (shifted upfield) and protons on the other side to be deshielded (shifted downfield). illinois.edu

By systematically comparing the chemical shifts of the two diastereomeric esters and calculating the difference (Δδ = δS - δR), the absolute configuration of the alcohol can be determined based on established models. nih.govumn.edu

Table 2: Illustrative ¹H-NMR Chemical Shift Differences (Δδ = δS - δR) for Mosher's Ester of a Chiral Secondary Alcohol

Protonδ for (R)-Ester (ppm)δ for (S)-Ester (ppm)Δδ (ppm)Inferred Position Relative to Phenyl Group
H-a2.352.45+0.10Deshielded Side
H-b1.601.52-0.08Shielded Side
H-c0.950.88-0.07Shielded Side
H-d4.985.09+0.11Deshielded Side

This is a representative table. The sign of Δδ for protons on either side of the stereocenter allows for the assignment of the absolute configuration based on the Mosher model.

Advanced NMR Techniques for Diastereomeric Purity Assessment

Beyond simple 1D ¹H NMR, advanced techniques can provide more detailed information and higher accuracy for purity assessment.

Quantitative NMR (qNMR): This technique allows for the precise determination of the ratio of diastereomers (and thus the enantiomeric excess of the original sample) by carefully integrating non-overlapping signals in the spectrum. Proper experimental setup, including long relaxation delays, is crucial for accuracy.

Heteronuclear NMR: Using CDAs containing other NMR-active nuclei, such as ¹⁹F or ³¹P, can simplify the analysis. For example, the ¹⁹F NMR spectrum of a Mosher's ester mixture will show two distinct signals for the -CF₃ groups of the two diastereomers, often in a region of the spectrum free from other signals, making integration straightforward and accurate. wikipedia.org

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to unambiguously assign the signals for each diastereomer, which is essential for a correct analysis. Furthermore, 2D techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide through-space correlations that help confirm the stereochemical assignment and the conformation of the diastereomers. rsc.org

Anisotropic Media: Using chiral liquid crystals as NMR solvents can induce a partial alignment of the analyte molecules. This anisotropy results in the direct observation of residual dipolar couplings (RDCs) and differences in chemical shift anisotropy (RCSA), which are different for the two enantiomers, allowing for their direct differentiation without derivatization. rsc.org

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of both relative and absolute configuration. researchgate.netspringernature.comnih.gov To determine the absolute configuration, the phenomenon of anomalous (or resonant) scattering must be utilized. researchgate.neted.ac.uk

When X-rays interact with electrons, particularly those in heavier atoms (typically heavier than oxygen), a small phase shift occurs. This effect breaks Friedel's law, which states that the intensities of reflections from opposite faces of a crystal plane (hkl and -h-k-l) are equal. ed.ac.uk The small but measurable differences in intensity between these "Bijvoet pairs" allow for the determination of the absolute structure of the crystal. researchgate.net

The result of this analysis is often summarized by the Flack parameter. wikipedia.orgox.ac.uk This parameter refines to a value that indicates the correctness of the determined stereochemistry:

A Flack parameter close to 0, with a small standard uncertainty, indicates that the assigned absolute configuration is correct. wikipedia.orgmdpi.com

A value close to 1 indicates that the inverted configuration is correct.

A value near 0.5 may suggest a racemic crystal or twinning. wikipedia.org

For a molecule like this compound, which only contains carbon, hydrogen, and oxygen, the anomalous scattering effect is very weak. ed.ac.uk In such cases, obtaining a reliable Flack parameter can be challenging. uzh.ch To overcome this, it is often necessary to derivatize the molecule with a heavier atom (e.g., bromine) or to crystallize it as a salt with a counterion containing a heavier atom. researchgate.net Alternatively, using longer wavelength X-rays, such as Cu Kα radiation, enhances the anomalous scattering effect and improves the reliability of the absolute configuration assignment. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Confirmation

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, primarily Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are indispensable for the non-destructive determination of the absolute configuration of stereogenic centers. chiralabsxl.comnih.gov For chiral cyclopentanols such as this compound, ORD and CD provide definitive confirmation of stereochemistry by analyzing the "Cotton effect," which is the characteristic change in optical rotation and/or the differential absorption of light in the vicinity of a chromophore's absorption band. bhu.ac.in

Principles of ORD and CD

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. mgcub.ac.in In regions where the molecule does not absorb light, the rotation changes smoothly, resulting in a plain ORD curve. However, near the absorption maximum (λmax) of a chromophore, the curve exhibits a peak and a trough, a phenomenon known as the Cotton effect. bhu.ac.in The sign of the Cotton effect (positive or negative) is determined by whether the peak appears at a longer or shorter wavelength than the trough, respectively.

Circular Dichroism (CD) is the differential absorption of left and right circularly polarized light (Δε = εL - εR) by a chiral molecule. mgcub.ac.in A CD spectrum plots this differential absorption against wavelength, showing positive or negative peaks for the electronic transitions of chromophores located in a chiral environment. youtube.com Like ORD, CD signals are observed only in the absorption region of a chromophore, and the resulting spectrum is also characterized by the sign and magnitude of its Cotton effects. bhu.ac.in For enantiomers, the ORD and CD curves are exact mirror images of each other, providing a powerful tool for stereochemical assignment. chiralabsxl.com

Application to this compound

The absolute configuration of this compound can be unequivocally confirmed using chiroptical methods. The molecule contains a phenyl group within the benzyloxy substituent, which acts as a chromophore. The π → π* electronic transitions of this aromatic ring, typically occurring around 260 nm, are perturbed by the chiral environment created by the stereocenters at C-1 and C-2 of the cyclopentane (B165970) ring. This perturbation gives rise to a measurable Cotton effect in both ORD and CD spectra.

However, due to the conformational flexibility of the benzyloxy group, predicting the sign of the Cotton effect for the underivatized molecule can be complex. rsc.org A more robust and widely used approach for compounds with hydroxyl groups is chemical derivatization to introduce a second, stronger chromophore, enabling the application of the Exciton (B1674681) Chirality Method . nih.govacs.org

The Exciton Chirality Method

For a molecule containing two spatially close chromophores, their electronic transition dipoles can couple through space. This interaction, known as exciton coupling, results in a split CD spectrum with two bands of opposite sign and similar intensity, referred to as a CD couplet or exciton couplet. nih.gov The sign of the couplet is directly related to the chirality (handedness) of the spatial arrangement of the two chromophores.

In the case of this compound, the free hydroxyl group at C-1 can be esterified with a chromophoric acid, such as p-bromobenzoic acid, to yield the corresponding benzoate (B1203000) ester. This derivative now contains two well-defined chromophores: the original benzyloxy group at C-2 and the newly introduced p-bromobenzoyloxy group at C-1. The relative orientation of these two groups is dictated by the cis relationship of the substituents on the cyclopentane ring.

The sign of the resulting exciton couplet is determined by the helicity of the two interacting transition moments. A positive exciton chirality (a positive Cotton effect at longer wavelength followed by a negative one at shorter wavelength) indicates a clockwise, or right-handed, spatial arrangement of the transition dipoles. Conversely, a negative exciton chirality indicates a counter-clockwise, or left-handed, arrangement. acs.org By analyzing the sign of the observed CD couplet, the absolute configuration of the di-substituted cyclopentane system can be unambiguously determined.

Table 1: The Exciton Chirality Rule for Determining Absolute Configuration This table illustrates the relationship between the observed sign of the CD exciton couplet and the spatial arrangement (helicity) of two interacting chromophores.

Dihedral Angle of Transition MomentsHelicritySign of Exciton Couplet
0° to 180° (Clockwise)Positive (Right-handed)Positive (Positive first Cotton effect, negative second)
180° to 360° (Counter-clockwise)Negative (Left-handed)Negative (Negative first Cotton effect, positive second)

Illustrative Research Findings

While specific CD data for this compound itself is not extensively published, the principles are well-established through countless studies on related chiral alcohols, diols, and amino alcohols. mdpi.comacs.org For example, studies on the dibenzoates of chiral 1,2-diols consistently demonstrate the power of the exciton chirality method. The (1S,2S)-cyclopentane-1,2-diol dibenzoate would be expected to show a CD couplet with a sign opposite to that of its (1R,2R) enantiomer. This mirror-image relationship is a hallmark of chiroptical measurements.

Table 2: Representative Circular Dichroism Data for Enantiomeric Dibenzoates This interactive table provides hypothetical yet representative data for a chiral 1,2-dibenzoate, demonstrating the mirror-image relationship between enantiomers as observed in CD spectroscopy.

CompoundAbsolute ConfigurationFirst Cotton Effect (λmax, Δε)Second Cotton Effect (λmax, Δε)Sign of Exciton Couplet
Dibenzoate Derivative A(1R, 2R)~240 nm, -15~220 nm, +20Negative
Dibenzoate Derivative B(1S, 2S)~240 nm, +15~220 nm, -20Positive

Future Perspectives and Emerging Research Trajectories in Chiral Cyclopentanol Chemistry

Innovations in Sustainable and Green Synthetic Methodologies for Chiral Cyclopentanols

The synthesis of chiral cyclopentanols is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and enhance sustainability. A major focus is the shift from conventional methods, which often rely on costly and toxic metal catalysts, to more eco-friendly alternatives. nih.gov

Biocatalysis, in particular, has emerged as a powerful green strategy. nih.govrsc.org Enzymes, such as alcohol dehydrogenases (ADHs) and ketoreductases, offer exceptional stereoselectivity in the asymmetric reduction of prochiral cyclopentanones to their corresponding chiral alcohols. rsc.orgrsc.org These enzymatic reactions typically occur under mild conditions in aqueous media, minimizing waste and energy consumption. nih.gov For instance, the use of whole-cell biocatalysts, like Daucus carota (carrot root), has been successfully employed for the enantioselective reduction of ketones to chiral alcohols, highlighting the potential of readily available biological systems in complex organic synthesis. nih.gov The development of robust enzymes with high tolerance to organic solvents and by-products is a key area of ongoing research, aiming to improve reaction yields and scalability. rsc.org

Another avenue of innovation is the use of catalysts derived from renewable sources and the development of processes that utilize biomass-derived feedstocks. amazonaws.com For example, the conversion of furfural, a platform chemical derived from biomass, into cyclopentanone (B42830) and subsequently cyclopentanol (B49286), represents a sustainable route to the cyclopentane (B165970) core. amazonaws.comrsc.org Research into efficient and selective catalysts, such as Ni-Cu bimetallic systems on MOF supports, for this transformation aligns with the goals of creating a circular chemical economy. amazonaws.com

Green Synthetic StrategyKey AdvantagesExample Application
Biocatalysis (Enzymes) High enantioselectivity, mild reaction conditions, reduced waste. nih.govrsc.orgAsymmetric reduction of cyclopentanones using alcohol dehydrogenases (ADHs). rsc.org
Whole-Cell Biotransformation Low cost, readily available catalysts, simple workup. nih.govEnantioselective ketone reduction using Daucus carota. nih.gov
Biomass Valorization Use of renewable feedstocks, reduced reliance on petroleum. amazonaws.comrsc.orgSynthesis of cyclopentanone/cyclopentanol from furfural. amazonaws.comrsc.org
Solvent Minimization Reduced environmental impact, improved process safety. fudan.edu.cnPerforming reactions in neat water or using environmentally benign solvents. fudan.edu.cn

Integration of Continuous Flow Processes for Scalable Chiral Cyclopentanol Production

To meet industrial demands, the scalable production of chiral cyclopentanols is crucial. Continuous flow chemistry is emerging as a transformative technology in this regard, offering significant advantages over traditional batch processing. rsc.orgnih.gov Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced selectivity, higher yields, and improved safety. nih.gov

For the synthesis of chiral alcohols, continuous flow systems can be readily coupled with various catalytic methods, including biocatalysis and organometallics. rsc.orgnih.gov Immobilized enzymes or catalysts packed into columns can be integrated into flow reactors, allowing for continuous operation over extended periods. nih.gov This setup not only increases productivity but also simplifies catalyst recovery and reuse, a key principle of green chemistry. nih.gov Chemoenzymatic cascade reactions, where multiple reaction steps are performed sequentially in a continuous flow system without isolating intermediates, represent a highly efficient approach to complex molecules. nih.govresearchgate.net This methodology has been successfully applied to the synthesis of chiral β-nitroalcohols and amino-alcohols, demonstrating its potential for producing functionalized cyclopentanol derivatives. nih.govnih.govresearchgate.net

The design and fabrication of microreactors, sometimes using 3D-printing technology, allow for rapid process optimization and intensification. nih.govnih.gov These systems offer excellent heat and mass transfer, which can be critical for highly exothermic or fast reactions, further enhancing process efficiency and control. researchgate.net The successful scale-up of these processes is a key future goal, promising more efficient and cost-effective manufacturing of enantiopure cyclopentanols for the pharmaceutical and fine chemical industries. nih.gov

Exploration of Novel Catalytic Systems for Ultra-High Stereoselectivity and Efficiency

The quest for perfect stereocontrol remains a central theme in asymmetric synthesis. The development of novel catalytic systems that can deliver ultra-high stereoselectivity (>99% ee) and efficiency is a vibrant area of research with direct implications for the synthesis of chiral cyclopentanols like (1S,2S)-2-(benzyloxy)cyclopentan-1-ol.

Chiral organocatalysts continue to be a major focus. acs.org Derivatives of natural compounds like proline and cinchona alkaloids, as well as axially chiral diols such as BINOL and its derivatives, have proven to be powerful tools for a wide range of asymmetric transformations. nih.govacs.org Research is focused on designing new catalyst scaffolds that offer greater activity and selectivity, often through the introduction of specific functional groups that can engage in precise non-covalent interactions with the substrate in the transition state. frontiersin.org Bifunctional catalysts, which possess both a Lewis acidic and a Lewis basic site, are particularly effective in controlling the stereochemical outcome of reactions. frontiersin.org

In transition-metal catalysis, efforts are directed towards creating more active and selective catalysts based on earth-abundant metals as sustainable alternatives to precious metals like palladium and rhodium. nih.gov The design of chiral ligands that can effectively control the stereochemistry at the metal center is paramount. nih.gov Furthermore, multicatalytic systems, where two or more distinct catalysts operate in a single pot to facilitate a cascade reaction, are gaining traction. nih.gov This approach allows for the rapid construction of complex molecular architectures, such as densely functionalized cyclopentanones, from simple starting materials with high enantioselectivity. nih.gov The challenge lies in ensuring the compatibility of the different catalytic cycles. nih.gov

Catalyst TypeKey FeaturesEmerging Trends
Organocatalysts Metal-free, often derived from natural sources, high stereoselectivity. acs.orgnih.govDevelopment of bifunctional and spirocyclic catalysts. frontiersin.org
Transition-Metal Catalysts High turnover numbers, broad substrate scope. nih.govUse of earth-abundant metals, design of novel chiral ligands. nih.gov
Biocatalysts (Enzymes) Near-perfect enantioselectivity, mild conditions. rsc.orgEnzyme engineering for enhanced stability and substrate scope. rsc.org
Multicatalytic Systems Cascade reactions, increased molecular complexity in one pot. nih.govEnsuring catalyst compatibility and controlling reaction pathways. nih.gov

Interdisciplinary Applications in Advanced Materials Science and Bioconjugation (from a synthetic and structural perspective)

The unique three-dimensional structure of chiral cyclopentanols and their derivatives makes them attractive building blocks for applications beyond traditional pharmaceuticals. From a synthetic and structural perspective, their rigid cyclopentane scaffold and defined stereochemistry are being explored in materials science and bioconjugation. acs.orgchiralpedia.com

In materials science, chirality can impart unique optical, electronic, and mechanical properties to materials. chiralpedia.comrsc.org Chiral molecules like this compound can be incorporated as monomers into polymers or as components of liquid crystals and metal-organic frameworks (MOFs). rsc.orgresearchgate.net The inherent handedness of these building blocks can translate into macroscopic chiral structures, influencing properties such as the material's interaction with polarized light. chiralpedia.com The synthesis of chiral polymers with controlled tacticity and the design of chiral MOFs for applications in enantioselective separations and asymmetric catalysis are active areas of research. rsc.orgnih.gov The ability to synthetically modify the hydroxyl and benzyloxy groups of the cyclopentanol core allows for the tuning of material properties and the attachment of the chiral unit to larger structures.

Bioconjugation involves the linking of molecules to biological systems, such as proteins or nucleic acids. youtube.com The functional groups present in this compound—the hydroxyl group and the latent hydroxyl group protected by the benzyl (B1604629) ether—provide synthetic handles for such conjugation. youtube.com For example, the hydroxyl group can be converted into other functionalities suitable for common bioconjugation reactions. The rigid cyclopentane framework can act as a stereochemically defined scaffold or linker, precisely positioning other functional molecules relative to a biological target. researchgate.net This is valuable in the design of probes for studying biological processes or in creating targeted drug delivery systems. The synthetic challenge lies in developing selective modification strategies that are compatible with sensitive biomolecules. youtube.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1S,2S)-2-(benzyloxy)cyclopentan-1-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves stereoselective strategies due to the compound's chiral centers. A viable route starts with cyclopentene oxide, which undergoes benzylation using benzyl bromide in the presence of a base (e.g., NaOH). The stereochemistry is controlled via asymmetric catalysis or chiral auxiliaries. For example, hydroboration-oxidation of cyclopentene derivatives with chiral catalysts (e.g., (+)-IpcBH2) can yield the desired (1S,2S) configuration . Key parameters include temperature (-25°C to 0°C for stereochemical control), solvent polarity, and catalyst loading. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity. Yields range from 63% to 92% depending on reaction scale and stereochemical fidelity .

Q. How is the compound characterized to confirm its stereochemistry and purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the (1S,2S) configuration. Key signals include the benzyloxy proton (δ 4.5–4.7 ppm, doublet) and cyclopentanol hydroxyl (δ 1.8–2.2 ppm, broad singlet). NOESY correlations between the benzyloxy group and adjacent protons validate spatial arrangement .
  • Chiral HPLC : Using a Chiralpak AD-H column (hexane/isopropanol, 90:10) resolves enantiomers, with retention times compared to standards .
  • Optical Rotation : [α]D25[α]_D^{25} values (e.g., +15° to +25°) confirm enantiomeric excess (>90% ee) .

Q. What are the standard protocols for evaluating the compound's stability under various storage conditions?

  • Methodological Answer : Stability studies involve:

  • Thermogravimetric Analysis (TGA) : To assess decomposition temperatures (typically >150°C).
  • Accelerated Degradation Tests : Storage at 40°C/75% relative humidity for 4 weeks, with HPLC monitoring for degradation products (e.g., benzaldehyde from benzyloxy cleavage).
  • Light Sensitivity : UV-Vis spectroscopy after exposure to 365 nm UV light for 24 hours .

Advanced Research Questions

Q. How does the (1S,2S) stereochemistry influence catalytic hydrogenation outcomes compared to other stereoisomers?

  • Methodological Answer : The stereochemistry affects substrate orientation during hydrogenation. For example, (1S,2S) isomers show higher reactivity in Pd/C-catalyzed hydrogenation due to reduced steric hindrance between the benzyloxy group and catalyst surface. Comparative studies with (1R,2R) analogs reveal differences in reaction rates (k = 0.15 min1^{-1} vs. 0.09 min1^{-1}) and product selectivity (95% vs. 82% for cis-diol formation) . Computational docking (DFT) models predict binding energy differences of ~2.3 kcal/mol, aligning with experimental data .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from:

  • Impurity Profiles : LC-MS analysis identifies byproducts (e.g., de-benzylated intermediates) that may confound bioactivity assays.
  • Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (e.g., recombinant vs. native COX-2) impact IC50_{50} values. Meta-analysis of dose-response curves (GraphPad Prism) normalizes data .
  • Solvent Effects : DMSO concentration (>1% v/v) can inhibit target enzymes, requiring solvent-matched controls .

Q. How can the compound be functionalized to enhance binding affinity for G-protein-coupled receptors (GPCRs)?

  • Methodological Answer : Rational design involves:

  • Molecular Docking : Using AutoDock Vina to identify favorable substitution sites (e.g., para-position of benzyloxy for halogenation).
  • Synthetic Modifications :
  • Acylation : Introduce acetyl groups at the hydroxyl position to improve membrane permeability (logP increased from 1.2 to 2.5).
  • Aminoalkylation : Attach ethylenediamine via Mitsunobu reaction (DIAD, PPh3_3) to enhance hydrogen bonding with GPCR active sites .
  • SPR Binding Assays : Measure KD values (e.g., 120 nM for modified analogs vs. 450 nM for parent compound) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.